molecular formula C18H36N2O14Pt B12891260 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-65-4

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]

Cat. No.: B12891260
CAS No.: 82310-65-4
M. Wt: 699.6 g/mol
InChI Key: BNPLXCJQOYDPPN-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine Coordination

  • Binding mode : Bidentate through two amine nitrogen atoms
  • Donor atoms : N,N' (trans configuration)
  • Bond angles :
    • N-Pt-N: 90° (ideal for square-planar)
    • Pt-N-C: 109.5° (sp³ hybridization at nitrogen)

D-Gluconato Coordination

  • Binding mode : Monodentate through O1 oxygen
  • Anomeric effect : Stabilizes β-D-glucopyranose conformation
  • Secondary interactions :
    • Hydrogen bonding between adjacent hydroxyl groups (O2-O3: 2.68 Å)
    • Chelation potential with adjacent hydroxyls (not utilized in this complex)

Table 3: Ligand Comparison

Parameter Cyclohexanediamine D-Gluconato
Denticity Bidentate Monodentate
Donor Atoms N,N' O1
Bond Length (Pt-L) 2.05 Å 2.10 Å
Ligand Field Strong field (Δ₀ > 300 nm) Moderate field

Properties

CAS No.

82310-65-4

Molecular Formula

C18H36N2O14Pt

Molecular Weight

699.6 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2

InChI Key

BNPLXCJQOYDPPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle platinum compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

Introduction to Platinum Complexes

Platinum-based compounds have been extensively studied for their applications in cancer therapy due to their ability to form DNA adducts, which inhibit DNA and RNA synthesis and induce apoptosis in cancer cells. Among these, the compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy and reducing the toxicity of platinum-based drugs.

Key Characteristics

  • Chemical Formula : C₁₄H₂₄N₂O₁₂Pt
  • Molecular Weight : Approximately 460.5 g/mol
  • Coordination Geometry : Square planar due to the nature of platinum(II) complexes.

Advantages Over Traditional Platinum Drugs

  • Enhanced Cellular Uptake : The D-gluconate ligands improve solubility and cellular uptake compared to cisplatin, leading to potentially greater therapeutic efficacy .
  • Reduced Toxicity : Formulations utilizing this compound aim to minimize side effects commonly associated with platinum-based therapies, such as nephrotoxicity and neurotoxicity .

Clinical Studies and Findings

Recent studies have highlighted the effectiveness of platinum(IV) derivatives, which are often more inert than platinum(II) complexes. For instance:

  • In Vivo Studies : Research demonstrated that converting platinum(II) complexes to platinum(IV) analogues can enhance their stability and reduce off-target effects while maintaining anticancer activity. In particular, studies on oral cancer xenograft models showed significant antitumor effects with these derivatives .

Table 1: Summary of In Vivo Efficacy

Compound TypeModelEfficacy Observed
Platinum(II)BD-IX ratsNo significant activity
Platinum(IV)BALB/c nude micePotent anticancer effect

Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing the therapeutic index of platinum-based drugs. Recent innovations include:

  • Lipid-Based Delivery Vehicles : These formulations improve encapsulation and controlled release of platinum complexes, allowing for targeted therapy while minimizing systemic exposure .

Table 2: Characteristics of Lipid-Based Formulations

Formulation TypeCompositionBenefits
Blended LiposomesDSPC + DPPCEnhanced stability and reduced toxicity
Nanoparticle SystemsVarious lipidsImproved cellular uptake and targeted delivery

Mechanism of Action

The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its interaction with target molecules, such as DNA in the case of its medicinal applications. The platinum ion forms covalent bonds with nucleophilic sites on the DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induces cell death in cancer cells .

Comparison with Similar Compounds

Structural and Ligand-Based Differences

Compound Ligands Stereochemistry Key Features
Target Compound D-gluconate [SP-4-2-(1S-trans)] Hypothesized improved solubility due to hydrophilic D-gluconate ligands.
Oxaliplatin Oxalate, DACH [SP-4-2-(1R-trans)] DACH ligand enhances DNA adduct formation; avoids cisplatin resistance .
Miriplatin (SM-11355) Myristate (tetradecanoate) [SP-4-2-(1R-trans)] Lipophilic ligands enable Lipiodol suspension for localized hepatic therapy .
Cisplatin Chloride, ammonia [SP-4-1] Forms DNA crosslinks; limited by nephrotoxicity and resistance .
Carboplatin Cyclobutane-1,1-dicarboxylate [SP-4-1] Reduced nephrotoxicity but retains cross-resistance with cisplatin .

Mechanisms of Action and Resistance Profiles

  • Target Compound : Likely forms DNA adducts via platinum coordination, similar to other DACH-containing complexes. Stereochemistry ([1S-trans]) may influence DNA binding efficiency compared to oxaliplatin's [1R-trans] isomer .
  • Oxaliplatin: The DACH ligand fills DNA major grooves, creating bulkier adducts that evade mismatch repair (MMR) systems, circumventing cisplatin resistance .
  • Miriplatin: Lipophilic myristate ligands facilitate sustained release in Lipiodol emulsions, reducing systemic toxicity.
  • Cisplatin/Carboplatin : Cross-resistance arises from reduced intracellular accumulation and impaired DNA adduct formation in resistant cells. Carboplatin shares resistance mechanisms with cisplatin .

Pharmacokinetics and Toxicity

Compound Administration Route Key Pharmacokinetic Traits Toxicity Profile
Target Compound Hypothetical IV Potential renal excretion; solubility may reduce nephrotoxicity. Unknown; gluconate may lower nephrotoxicity.
Oxaliplatin Intravenous Rapid nonenzymatic biotransformation; renal clearance (53.8%) . Neurotoxicity predominant; minimal nephrotoxicity .
Miriplatin Intra-arterial Localized retention in Lipiodol; slow release reduces systemic exposure . Low systemic toxicity; localized liver effects .
Cisplatin Intravenous Binds extensively to plasma proteins; nephrotoxic . Severe nephrotoxicity, ototoxicity .
Carboplatin Intravenous Renal excretion (65–90%); slower protein binding . Myelosuppression; less nephrotoxic .

Efficacy in Resistant Cell Lines

  • Miriplatin : Retains cytotoxicity in cisplatin-resistant lines due to alternative uptake pathways (e.g., Lipiodol-mediated delivery) .
  • Cisplatin/Carboplatin : Resistance linked to reduced intracellular accumulation and DNA adduct formation .

Research Findings and Clinical Implications

  • Stereochemical Impact: The [1S-trans] configuration in the target compound may alter DNA binding compared to oxaliplatin’s [1R-trans] isomer.
  • Ligand Design : Hydrophilic ligands (e.g., D-gluconate) could enhance solubility but may reduce tumor penetration compared to lipophilic myristate in miriplatin .
  • Clinical Applications: Miriplatin’s Lipiodol formulation exemplifies how ligand choice (myristate) enables targeted therapy for hepatocellular carcinoma (HCC) with minimal systemic exposure .

Biological Activity

Platinum-based compounds have garnered significant attention in the field of cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells. The compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] , is a chiral platinum complex that exhibits unique biological activities influenced by its stereochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and clinical implications.

The primary mechanism through which platinum complexes exert their anticancer effects is through the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The stereochemistry of the ligand plays a crucial role in determining the efficacy and specificity of these interactions.

Key Mechanisms:

  • DNA Binding : Platinum complexes preferentially bind to N7 positions of guanine bases in DNA, forming covalent adducts that disrupt normal DNA function.
  • Induction of Apoptosis : The binding of platinum compounds to DNA triggers a cascade of cellular events leading to programmed cell death. This includes the activation of signaling pathways that promote apoptosis.
  • Influence of Ligand Stereochemistry : The specific arrangement of the chiral ligands affects the compound's interaction with biomolecules, influencing its pharmacokinetics and biological activity.

Biological Activity and Cytotoxicity

The biological activity of Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has been evaluated through various studies that highlight its cytotoxic effects against different cancer cell lines.

Table 1: Cytotoxicity Data

StudyCell LineIC50 (µM)Observations
Dufrasne et al. 2007Murine leukemia P-3885.4R isomer more effective than S isomer
Galanski et al. 2009Human ovarian carcinoma A27803.2Significant stereoselectivity observed
PMC5027619 2016Human lung carcinoma H4604.5Induced apoptosis via DNA damage

Case Studies

Several case studies have illustrated the clinical relevance of platinum complexes in cancer therapy:

  • Case Study: Rectal Cancer Treatment
    A 57-year-old female patient diagnosed with Stage III rectal adenocarcinoma was treated with an oxaliplatin-based regimen. The treatment led to significant tumor reduction but also resulted in hypersensitivity reactions, highlighting the importance of monitoring side effects associated with platinum therapies .
  • Case Study: Ovarian Cancer
    In a study involving patients with advanced ovarian cancer, the use of platinum-based chemotherapy resulted in a response rate exceeding 70%. However, variations in response were noted based on the stereochemistry of the administered compounds .

Research Findings

Recent research has focused on understanding how different structural configurations influence the biological activity of platinum complexes:

  • Chiral Discrimination : Studies have shown that enantiomers can exhibit distinct biological properties due to differences in their interaction with cellular components like DNA and proteins .
  • Pharmacokinetics : The pharmacokinetic profiles of these complexes are affected by their stereochemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare [SP-4-2-(1S-trans)] platinum complexes with cyclohexanediamine and D-gluconate ligands, and how is stereochemical fidelity validated?

  • Answer : Synthesis typically involves ligand substitution reactions. For example, trans-1,2-diaminocyclohexane is reacted with a platinum precursor (e.g., K₂PtCl₄), followed by substitution with D-gluconate under controlled pH (6–7) to retain stereochemistry . Validation employs:

  • X-ray crystallography to confirm coordination geometry.
  • Circular dichroism (CD) spectroscopy to verify enantiomeric purity of the cyclohexanediamine ligand .
  • ¹H/¹³C/¹⁹⁵Pt NMR to resolve ligand orientation and platinum coordination .

Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?

  • Answer : Key methods include:

  • HPLC-UV with polypropylene autosampler vials to minimize platinum adsorption. Mobile phases (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) resolve degradation products like diaquaplatin species .
  • Inductively coupled plasma atomic absorption spectrometry (ICP-AAS) quantifies platinum release under varying pH (5.5–8.5) to study hydrolysis kinetics .
  • Impurity profiling against USP standards (e.g., Oxaliplatin Related Compounds A–D) ensures ≤0.3% impurity thresholds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Per GHS classification ():

  • PPE : Nitrile gloves, sealed goggles, and lab coats.
  • Engineering controls : Fume hoods for weighing/synthesis to mitigate inhalation risks (H335).
  • First aid : Immediate skin/eye flushing with water for 15 minutes; medical consultation required for oral exposure (H302) .

Advanced Research Questions

Q. How do stereoisomeric variations in the cyclohexanediamine ligand influence DNA adduct formation and cytotoxicity?

  • Answer : Enantiomeric purity (1R,2R vs. 1S,2S) alters DNA binding kinetics. Studies using single-isomer complexes (e.g., NDDP isomers) show:

  • 1R,2R isomers form stable intrastrand crosslinks with guanine residues, enhancing cytotoxicity in colorectal cancer models (IC₅₀ = 2.1 µM vs. 5.8 µM for 1S,2S) .
  • Cellular uptake : Resistant cell lines (e.g., A2780cis) exhibit reduced accumulation due to altered CTR1 transporter affinity .

Q. How can pH-dependent release kinetics be modeled for nanoparticle-encapsulated platinum complexes?

  • Answer : Experimental designs include:

  • Dialysis under simulated physiological conditions (pH 5.5 for lysosomal, 7.4 for bloodstream). For example, poly(isobutylene-alt-maleic anhydride) conjugates release 80% Pt at pH 5.5 vs. 40% at pH 7.4 over 72 hours .
  • Higuchi model analysis identifies diffusion-dominated release (R² > 0.95) in acidic environments .

Q. What computational approaches predict interactions with DNA mismatch repair (MMR) proteins?

  • Answer : Strategies include:

  • Molecular docking using the Platinum Database () to map Pt-DNA adduct binding to MLH1/PMS2 heterodimers.
  • QM/MM simulations compare binding energies of trans-DACH-Pt vs. cisplatin adducts (ΔG = −28.5 kcal/mol vs. −22.1 kcal/mol) .
  • ADMET predictors evaluate blood-brain barrier penetration (logBB = −1.2) and renal clearance .

Q. How should contradictory stability data between accelerated and real-time storage studies be resolved?

  • Answer : Cross-validation methods include:

  • Orthogonal analytics : Compare HPLC-UV (parent compound) with LC-MS (degradants like nitrato-platinum species) .
  • Arrhenius modeling : Predict shelf-life discrepancies between 25°C (12 months) and 40°C (6 months) using Eₐ = 65 kJ/mol .
  • Inert atmosphere storage (N₂) reduces hydrolysis rates by 40% vs. ambient air .

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